2,6-Dibromohydroquinone
CAS No.: 3333-25-3
Cat. No.: VC21348581
Molecular Formula: C6H4Br2O2
Molecular Weight: 267.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3333-25-3 |
---|---|
Molecular Formula | C6H4Br2O2 |
Molecular Weight | 267.9 g/mol |
IUPAC Name | 2,6-dibromobenzene-1,4-diol |
Standard InChI | InChI=1S/C6H4Br2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H |
Standard InChI Key | IELUPRVYGHTVHQ-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1Br)O)Br)O |
Canonical SMILES | C1=C(C=C(C(=C1Br)O)Br)O |
Chemical Identity and Structure
2,6-Dibromohydroquinone is a bromohydrocarbon that is functionally related to hydroquinone, featuring two bromine atoms at positions 2 and 6 of the benzene ring . Its structure consists of a benzene ring with two hydroxyl groups in the para position (positions 1 and 4) and two bromine atoms at positions 2 and 6.
Basic Identification Parameters
Structural Characteristics
2,6-Dibromohydroquinone has the following structural properties:
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A benzene ring core structure
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Two hydroxyl (-OH) groups at positions 1 and 4 (para arrangement)
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Two bromine atoms at positions 2 and 6
Physical and Chemical Properties
2,6-Dibromohydroquinone possesses distinctive physical and chemical properties that influence its behavior in chemical reactions and biological systems.
Physical Properties
The physical properties of 2,6-Dibromohydroquinone are particularly important for understanding its environmental fate and analytical detection methods. It exists as a solid at room temperature with physical properties typical of brominated aromatic compounds.
Chemical Reactivity
2,6-Dibromohydroquinone can undergo various chemical reactions:
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Oxidation-reduction reactions: It can be oxidized to form 2,6-dibromobenzoquinone
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Complexation: It forms complexes with transition metals such as copper ions
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Substitution reactions: The bromine atoms can potentially be substituted with other functional groups
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Redox chemistry: The compound participates in redox cycles that can generate reactive oxygen species
Spectroscopic Properties
The collision cross section (CCS) measurements provide valuable information for analytical detection of 2,6-Dibromohydroquinone:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 266.86508 | 142.2 |
[M+Na]⁺ | 288.84702 | 137.6 |
[M+NH₄]⁺ | 283.89162 | 144.1 |
[M+K]⁺ | 304.82096 | 144.4 |
[M-H]⁻ | 264.85052 | 142.5 |
[M+Na-2H]⁻ | 286.83247 | 143.6 |
[M]⁺ | 265.85725 | 140.5 |
[M]⁻ | 265.85835 | 140.5 |
Table based on predicted collision cross section data
Biological and Biochemical Activity
2,6-Dibromohydroquinone exhibits significant biological and biochemical activities, particularly in combination with metal ions.
Environmental and Metabolic Significance
2,6-Dibromohydroquinone has been identified as a reactive metabolite of several brominated phenolic environmental pollutants, including:
Additionally, it has been detected as a disinfection byproduct in drinking water, raising potential environmental health concerns .
Related Compounds and Comparative Analysis
Understanding 2,6-Dibromohydroquinone in relation to similar compounds provides valuable context for its chemical and biological properties.
Structurally Related Compounds
Several compounds are structurally related to 2,6-Dibromohydroquinone:
Comparative Properties
The position and nature of the halogen substituents significantly affect the chemical and biological properties of these compounds:
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Oxidation-reduction potential
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Reactivity with biomolecules
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Ability to form complexes with metal ions
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Potential for generating reactive oxygen species
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Toxicological profile
Toxicological Considerations and Health Implications
The biological activity of 2,6-Dibromohydroquinone, particularly its ability to induce DNA damage in the presence of copper ions, raises important toxicological considerations.
Mechanism of Toxicity
The synergistic DNA damage induced by 2,6-Dibromohydroquinone and Cu(II) is proposed to occur through site-specific production of hydroxyl radicals near the binding site of copper and DNA . This mechanism suggests potential genotoxic effects that could contribute to mutagenesis or carcinogenesis.
Environmental Health Concerns
As 2,6-Dibromohydroquinone has been identified both as a metabolite of brominated environmental pollutants and as a disinfection byproduct in drinking water, its presence in the environment may pose potential health risks . The findings regarding its ability to damage DNA in the presence of copper ions could have broad implications for understanding the carcinogenic potential of polyhalogenated phenolic compounds commonly found in the environment.
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